
4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the 2-Bromo-3-chlorophenyl group, and the carboxylic acid group. The presence of these groups would likely confer distinct chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, for example, is aromatic and would therefore be expected to undergo reactions typical of aromatic compounds. The carboxylic acid group is acidic and could therefore participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The bromine and chlorine atoms could also influence its density and boiling point .Aplicaciones Científicas De Investigación
Photoreleasable Protecting Groups for Carboxylic Acids
Photoreleasable protecting groups are a vital tool in synthetic chemistry, allowing for the temporal control over the release of carboxylic acids. The study on 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids highlights its efficiency in releasing carboxylic acids upon photolysis without the need for a photosensitizer, offering a pathway for controlled release applications in drug delivery systems and chemical synthesis (Klan, Zabadal, & Heger, 2000).
Halogen Bonds in Crystal Engineering
The role of halogen bonds in dictating the packing preferences in solid solutions is crucial for understanding the crystalline behavior of halogenated compounds. The isomeric compounds study, including 4-bromo-2-chloro benzoic acid, reveals how halogen bonds can influence the crystal packing and stability, which is essential for designing materials with desired physical properties (Pramanik, Pavan, & Guru Row, 2017).
Synthesis and Bioactivity of Related Compounds
The synthesis and study of bioactivity in compounds derived from cyclopropanecarboxylic acid and related structures showcase the potential for discovering new bioactive molecules. These findings could inform the synthesis and application of "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" in various fields, including medicinal chemistry and agriculture (Tian, Song, Wang, & Liu, 2009).
Microwave-assisted Synthesis
Microwave-assisted synthesis represents a modern approach to chemical synthesis, offering rapid and efficient pathways to various compounds. The study on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives underlines the potential for utilizing similar methodologies for synthesizing "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" and its derivatives, which could have applications in material science and pharmaceuticals (Hesse, Perspicace, & Kirsch, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFCYLIXUSVZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

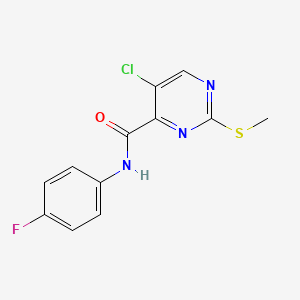
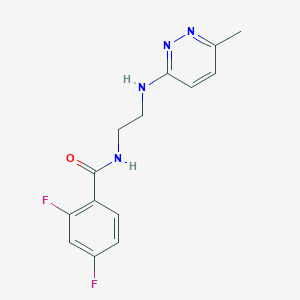
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
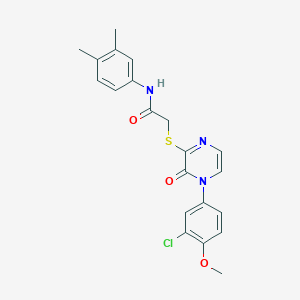

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
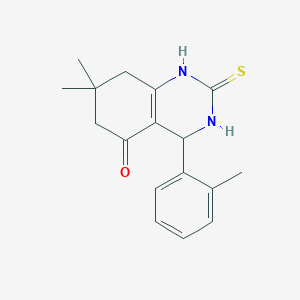
![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)
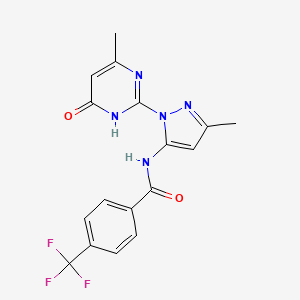
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)